4-Fluorothiophenol potassium salt

Vue d'ensemble

Description

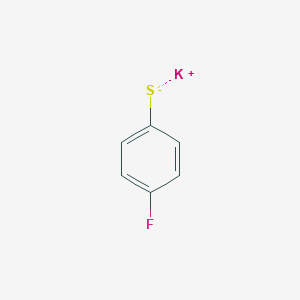

4-Fluorothiophenol potassium salt is an organosulfur compound with the molecular formula C6H4FSK It is a derivative of thiophenol, where a fluorine atom is substituted at the para position of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorothiophenol potassium salt typically involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to yield 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol. The final step involves the neutralization of 4-fluorothiophenol with potassium hydroxide to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluorothiophenol potassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reactions often involve bases such as potassium carbonate and catalysts like copper(I) iodide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

4-Fluorothiophenol potassium salt serves as a building block in the synthesis of more complex organosulfur compounds. Its unique properties make it suitable for various chemical reactions, including:

- Oxidation : Producing sulfoxides and sulfones.

- Reduction : Generating thiols.

- Substitution Reactions : Leading to various substituted aromatic compounds depending on the nucleophile used.

Biology

In biological research, this compound is employed in studies of enzyme mechanisms and protein interactions. Its role as a thiol donor allows it to participate in redox reactions, which are crucial for understanding biochemical pathways.

Medicine

This compound has been utilized in the development of pharmaceuticals, particularly in synthesizing anti-cancer drugs like Bicalutamide. The compound's structural similarity to other therapeutic agents suggests potential applications in drug design and development .

Industry

The compound finds use in producing specialty chemicals and materials with unique properties. For instance, it can modify polymers like poly(vinyl chloride) (PVC) to enhance their characteristics through thiolation reactions .

Case Study: Detection of Thiophenols

Recent research has demonstrated the potential of this compound as a fluorescent probe for detecting thiophenols in environmental samples. A study showed that upon adding 4-methoxythiophenol to a solution containing the probe, significant fluorescence enhancement was observed, indicating its applicability in environmental monitoring.

| Sample Type | Thiophenol Spiked (μM) | Thiophenol Recovered (μM) | Recovery (%) |

|---|---|---|---|

| Artificial Seawater | 2 | 1.99 ± 0.334 | 100% |

| 10 | 10.12 ± 0.777 | 101% | |

| Tap Water | 2 | 1.84 ± 0.105 | 92% |

| 10 | 9.99 ± 0.405 | 100% | |

| Deionized Water | 2 | 2.11 ± 0.304 | 106% |

This data indicates that the probe can effectively detect thiophenols across different water types with high recovery rates .

Mécanisme D'action

The mechanism of action of 4-Fluorothiophenol potassium salt involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect protein structure and function, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chlorothiophenol

- 4-Bromothiophenol

- 4-Methylthiophenol

- 4-Nitrothiophenol

Uniqueness

4-Fluorothiophenol potassium salt is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain substitution reactions compared to its chloro, bromo, and methyl counterparts. Additionally, the fluorine atom can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry .

Activité Biologique

4-Fluorothiophenol potassium salt is an organosulfur compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorine atom, imparts distinct electronic properties that enhance its reactivity and biological activity. This article delves into the biological activities of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

The synthesis of this compound typically involves several steps, starting from 4-fluorobenzenesulfonyl chloride. The reaction proceeds through the formation of sodium 4-fluorobenzenesulfinate, which is subsequently reduced to yield 4-fluorothiophenol. The final product is obtained by neutralizing this thiophenol with potassium hydroxide.

The biological activity of this compound primarily stems from its ability to interact with thiol groups in proteins. This interaction can lead to the formation of disulfide bonds, which are critical for maintaining protein structure and function. Such modifications can influence various biochemical pathways, including enzyme activity and protein-protein interactions .

Anticancer Properties

Research has demonstrated that 4-fluorothiophenol derivatives play a role in the development of pharmaceuticals, particularly in anticancer drug synthesis. For instance, it is involved in the synthesis of Bicalutamide, a drug used for prostate cancer treatment. The compound's ability to modulate enzyme activities and protein interactions makes it a valuable tool in cancer research.

Enzyme Mechanisms and Protein Interactions

In biochemical studies, this compound has been employed to investigate enzyme mechanisms. Its reactivity allows researchers to probe the roles of thiols in enzymatic reactions, providing insights into enzyme kinetics and inhibition mechanisms .

Case Studies

- Detection of Thiophenols : A study developed a fluorescent probe that selectively detects thiophenols using 4-fluorothiophenol as a reference compound. The probe exhibited significant fluorescence enhancement upon interaction with thiophenols, demonstrating its utility in monitoring these compounds in biological samples .

- Antileishmanial Activity : In another study focusing on thiochroman derivatives (related compounds), certain derivatives exhibited high antileishmanial activity with low cytotoxicity. This suggests that compounds featuring similar structural motifs as 4-fluorothiophenol may hold therapeutic potential against parasitic diseases .

Comparative Analysis

Propriétés

IUPAC Name |

potassium;4-fluorobenzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLXFZSWOBWFMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FKS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635671 | |

| Record name | Potassium 4-fluorobenzene-1-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132130-83-7 | |

| Record name | Potassium 4-fluorobenzene-1-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.